毒素 II,蓝细菌

描述

Cyanobacteria, also known as blue-green algae, are found almost everywhere, particularly in lakes and in the ocean. Under high concentration of phosphorus conditions, they reproduce exponentially to form blooms . Cyanobacteria produce a variety of toxins, known as cyanotoxins, which can poison and even kill animals and humans . These toxins include potent neurotoxins, hepatotoxins, cytotoxins, and endotoxins .

Synthesis Analysis

Cyanobacteria produce a wide array of secondary products, including an array of toxic compounds known as cyanotoxins . The synthesis of these toxins is often associated with the abundant growth of cyanobacteria in freshwater, estuarine, and coastal ecosystems due to increased anthropogenic eutrophication and global climate change .

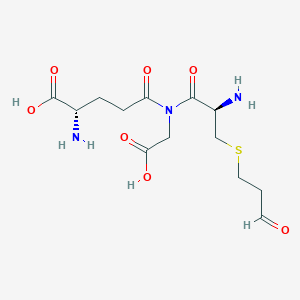

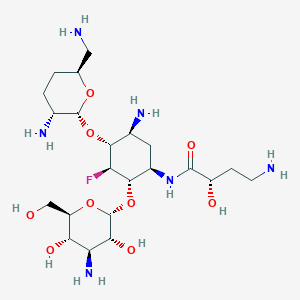

Molecular Structure Analysis

The molecular structure of cyanobacterial toxins is diverse and complex. Type II toxin–antitoxin systems are widely distributed and often exist in multiple copies within chromosomes of eubacteria and archaea . They exhibit diverse molecular activities such as RNases, kinases, and acetyltransferases .

Chemical Reactions Analysis

Chemical analysis is the most reliable technique for detecting and identifying cyanobacterial toxins in samples based on the physical and chemical properties of cyanotoxins . Some advanced chemical analysis methods have been used to detect and identify cyanobacterial toxins accurately and sensitively, such as NMR, HPLC, CE, LC-MS, GC, etc .

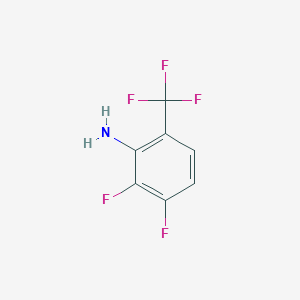

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanotoxins are diverse and complex. Chemical analysis is the most reliable technique for detecting and identifying cyanobacterial toxins in samples based on the physical and chemical properties of cyanotoxins .

科学研究应用

蓝细菌中的毒素-抗毒素系统

蓝细菌中的毒素-抗毒素 (TA) 系统,如集胞藻属 sp. PCC 6803,是编码毒素和抗毒素的遗传元件。这些系统有助于基因组稳定性、抵御噬菌体感染和应激调节。它们对于理解毒素在蓝细菌生理和生态中的复杂作用至关重要 (Kopfmann, Roesch, & Hess, 2016).

饮用水中蓝藻毒素的去除

关于从饮用水中去除蓝藻毒素(如圆柱孢藻毒素和微囊藻毒素)的研究表明,粉末活性炭是有效的。这项研究为水处理策略提供了信息,并强调了在公共卫生中管理蓝细菌毒素的重要性 (Ho 等,2011).

生物积累和对水生动物的影响

研究蓝藻毒素的影响,包括它们的生物积累和对水生动物的影响,对于理解生态后果和对野生动物的潜在风险至关重要。该研究领域为水生生态系统的保护和管理策略提供了信息 (Ferrão-Filho & Kozlowsky-Suzuki, 2011).

毒素-抗毒素系统的进化和多样性

对 II 型 TA 系统的进化和多样性的研究揭示了它们的分子功能和进化史。这项研究对于理解这些系统在细菌存活和适应中的作用至关重要 (Fraikin, Goormaghtigh, & Van Melderen, 2020).

蓝细菌毒素与其他生物的相互作用

探索蓝细菌毒素与其他生物的相互作用,例如浮萍聚集诱导浮萍属水华,提供了对这些毒素生态作用的见解。此类研究可以加深我们对水生环境中蓝细菌水华动态的理解 (Kearns & Hunter, 2001).

蓝藻毒素的生态作用

探索蓝藻毒素的生态作用有助于理解它们的进化意义和在管理有毒水华中的潜在应用。该领域的研究有助于管理和减轻蓝细菌水华影响的整体方法 (Holland & Kinnear, 2013).

蓝藻毒素的生物合成途径和进化

了解蓝藻毒素的生物合成途径和进化根源对于制定有毒蓝细菌水华的检测和管理策略至关重要。该研究领域对于水质控制和公共卫生安全至关重要 (Dittmann, Fewer, & Neilan, 2013).

蓝藻毒素研究中的危害评估

蓝藻毒素的研究和应用中的职业和环境危害评估对于确保科学和工业环境中的安全至关重要。这项研究为处理和加工蓝藻毒素和有毒蓝细菌提供了指南 (Stewart 等,2009).

作用机制

The mechanism of action of cyanobacterial toxins is diverse. Major mechanisms related to the neurotoxicity of cyanobacteria compounds include blocking of key proteins and channels; inhibition of essential enzymes in mammalian cells such as protein phosphatases and phosphoprotein phosphatases as well as new molecular targets such as toll-like receptors 4 and 8 .

安全和危害

未来方向

Cyanobacteria are a promising biotechnological tool to satisfy current sustainability and circularity requirements. They are potential bio-factories of a wide range of compounds that can be exploited in several fields including bioremediation and nanotechnology sectors . Future directions aim at the improvement of cyanobacteria toxicity assessment through the systematic analysis of the bioactive compounds produced by each species/strain and the characterization of new metabolites and respective biological activities .

属性

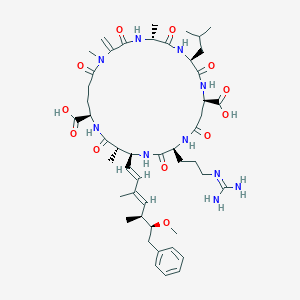

IUPAC Name |

(5R,8S,11R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72N10O12/c1-26(2)22-36-45(65)57-37(47(68)69)25-39(59)53-34(16-13-21-51-48(49)50)44(64)54-33(18-17-27(3)23-28(4)38(70-9)24-32-14-11-10-12-15-32)29(5)41(61)55-35(46(66)67)19-20-40(60)58(8)31(7)43(63)52-30(6)42(62)56-36/h10-12,14-15,17-18,23,26,28-30,33-38H,7,13,16,19-22,24-25H2,1-6,8-9H3,(H,52,63)(H,53,59)(H,54,64)(H,55,61)(H,56,62)(H,57,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,27-23+/t28-,29-,30+,33-,34-,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEBKSHVYPDMQQ-MREVJOSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016182 | |

| Record name | Microcystin-[D-Asp3]-LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-66-7 | |

| Record name | Toxin II, cyanobacterium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin-[D-Asp3]-LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

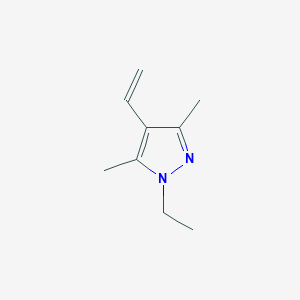

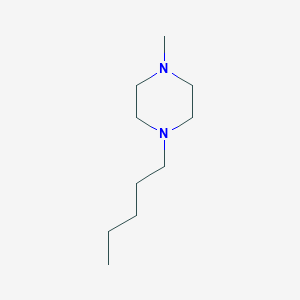

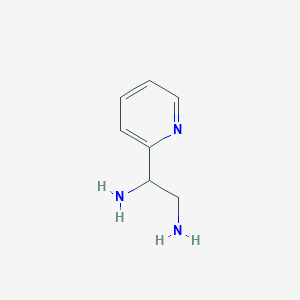

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

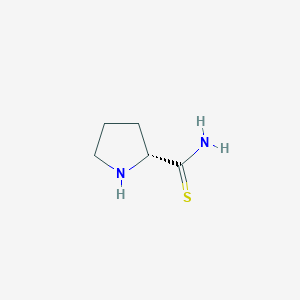

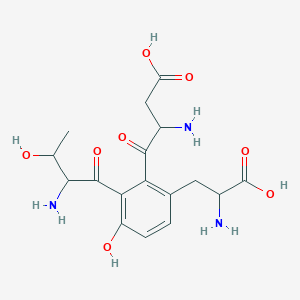

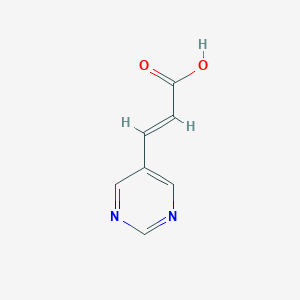

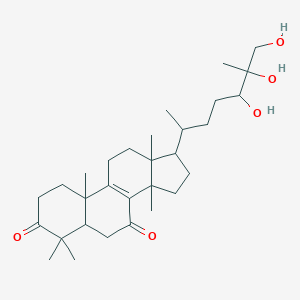

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)